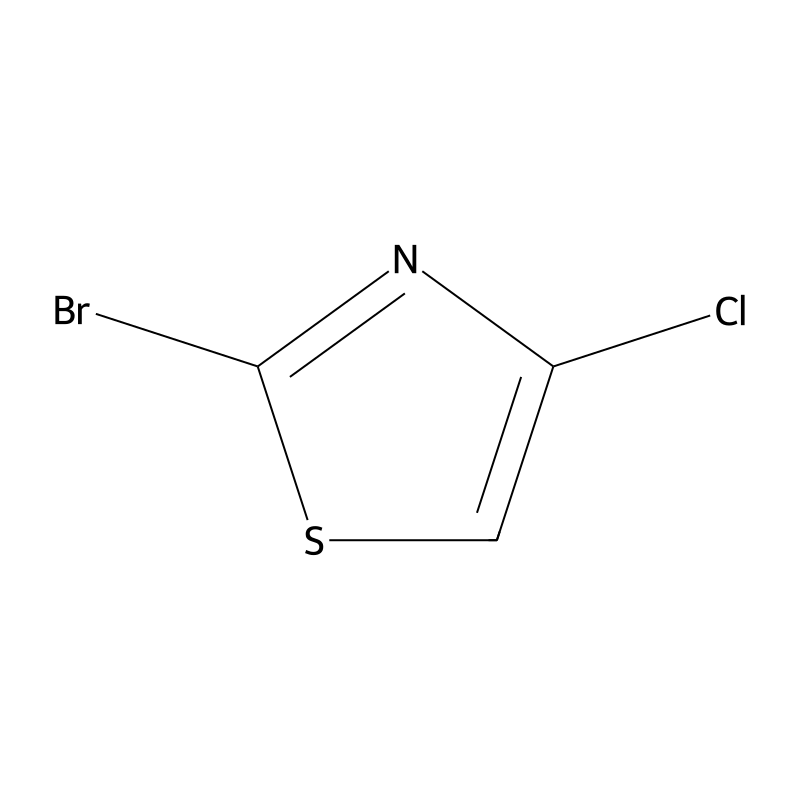2-Bromo-4-chlorothiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for the Synthesis of Other Heterocycles:
Due to its reactive bromine and chlorine substituents, 2-bromo-4-chlorothiazole can serve as a valuable building block for the synthesis of various heterocyclic compounds. These heterocycles, containing different ring structures and functionalities, can have diverse applications in medicinal chemistry, materials science, and other fields. For example, research has shown its potential for the synthesis of thiazole-based derivatives with potential anticonvulsant activity [].
Investigation in Medicinal Chemistry:
The presence of the thiazole ring, a common structural motif found in many biologically active molecules, has prompted researchers to explore the potential of 2-bromo-4-chlorothiazole in medicinal chemistry. Studies have reported its use in the synthesis of potential antitumor agents [] and the investigation of its antimicrobial properties []. However, further research is needed to fully understand its potential therapeutic effects and limitations.
2-Bromo-4-chlorothiazole is a heterocyclic compound with the molecular formula C₃HBrClNS and a molecular weight of 198.47 g/mol. This compound features a thiazole ring, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of bromine and chlorine substituents at the 2 and 4 positions, respectively, contributes to its unique chemical properties and reactivity. It is known for its moderate solubility in organic solvents and has a bioavailability score indicating potential for biological activity .
Due to the lack of specific data, it's crucial to handle 2-Bromo-4-chlorothiazole with caution assuming it might share properties with other halogenated heterocycles. Potential hazards include:
- Skin and eye irritation: Halogens can cause irritation upon contact.
- Respiratory irritation: Inhalation of dust or vapors might irritate the respiratory tract.
- Environmental hazard: The halogenated nature suggests potential environmental toxicity.
This compound exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. This inhibition suggests potential applications in drug metabolism studies and pharmacological research . Furthermore, compounds with similar structures have been investigated for their antimicrobial and anticancer properties, indicating that 2-bromo-4-chlorothiazole may also possess these activities .
Several synthetic routes have been developed for producing 2-bromo-4-chlorothiazole:
- Halogenation of Thiazoles: Starting from thiazole derivatives, bromination and chlorination can be achieved using halogenating agents.
- Lithiation followed by Quenching: Lithiation at the 5-position using butyllithium followed by quenching with various electrophiles can yield substituted products including 2-bromo-4-chlorothiazole .
- Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving suitable precursors.
2-Bromo-4-chlorothiazole has several applications in chemical synthesis and pharmaceutical development:
- Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex thiazole derivatives used in pharmaceuticals.
- Research Tool: Its ability to inhibit cytochrome P450 enzymes makes it useful in pharmacological studies .
- Potential Antimicrobial Agent: Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in developing new antibiotics .
Studies on the interactions of 2-bromo-4-chlorothiazole with biological systems indicate its role as a cytochrome P450 inhibitor. This interaction suggests that it may affect the metabolism of other drugs when co-administered, highlighting the importance of understanding its pharmacokinetics in drug development contexts . Further research could elucidate its full range of interactions within biological systems.
Several compounds share structural similarities with 2-bromo-4-chlorothiazole. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Bromo-5-chlorothiazole | 16629-15-5 | 0.68 | Different halogen positioning affecting reactivity |
| 2-Chlorothiazole | 96-08-8 | 0.76 | Lacks bromine; simpler structure |
| 4-Chlorothiazole | 16495-10-6 | 0.60 | Substituent only at position four |
| 5-Bromo-2-thiazole | 3034-53-5 | 0.73 | Bromine positioned differently |
| 2-Bromo-5-methylthiazole | 4175-72-8 | 0.64 | Methyl group adds bulk; altered reactivity |
The uniqueness of 2-bromo-4-chlorothiazole lies in its specific arrangement of halogens which influences its reactivity patterns compared to these similar compounds. Each compound's distinct substituents lead to variations in biological activity and chemical behavior, making them valuable for different applications in research and industry .








